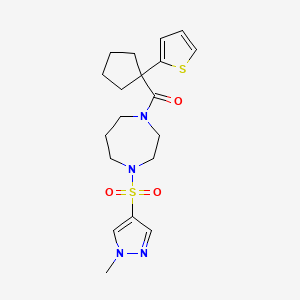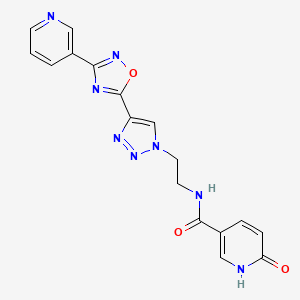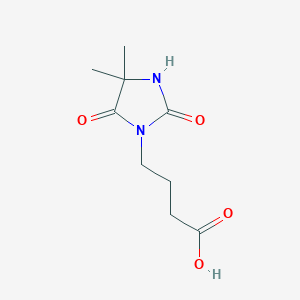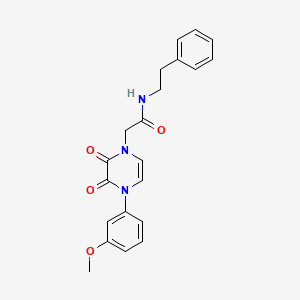![molecular formula C10H11F3N2O B2674745 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine CAS No. 2197737-69-0](/img/structure/B2674745.png)
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
S-1 in Gastric Cancer
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in treating gastric cancer. It's a combination that aims to increase the efficacy while minimizing the adverse effects associated with 5-fluorouracil (5-FU) treatment. Clinical trials and pharmacokinetic studies indicate that S-1 maintains high blood concentrations of 5-FU over extended periods, potentially offering a survival benefit and improved tolerability for patients with gastric cancer. Ongoing research continues to evaluate its efficacy, especially in combination with other chemotherapeutic agents, highlighting its potential as a cornerstone in gastric cancer treatment (Maehara, 2003).
Antimetabolite Incorporation into DNA
Research into the structural and thermodynamic bases for the anticancer activity of antipyrimidines, including fluoropyrimidine derivatives, has provided insights into how these compounds, once incorporated into DNA, impact the stability and function of the DNA duplex. These findings are crucial for understanding the mechanisms behind the effectiveness of fluoropyrimidine-based chemotherapies and for designing novel anticancer drugs (Gmeiner, 2002).
Clinical Studies of Oral Prodrugs
The exploration of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, reveals a continued effort to improve the therapeutic index of fluoropyrimidine treatment. These studies emphasize the need for more effective and less toxic formulations, underlining the significance of oral administration in enhancing patient quality of life and treatment adherence (Malet-Martino & Martino, 2002).
Pharmacogenetics and Metabolism
The review on the pharmacogenetics of fluoropyrimidines, particularly focusing on dihydropyrimidine dehydrogenase (DPD), highlights the clinical importance of understanding individual genetic variations. This knowledge can guide the customization of fluoropyrimidine-based treatments, potentially reducing toxicity and improving outcomes for patients undergoing chemotherapy. It underscores the movement towards personalized medicine in cancer treatment (Del Re et al., 2017).
TAS-102 Mechanism of Action
TAS-102, a novel antitumor agent comprising trifluridine and tipiracil, represents a significant advancement in treating colorectal cancer. Its mechanism of action, distinct from other fluoropyrimidines, involves direct DNA incorporation, leading to DNA damage and cancer cell death. This mechanism suggests TAS-102's potential effectiveness in patients resistant to or intolerant of other fluoropyrimidine-based treatments, further expanding the arsenal against colorectal cancer (Lenz, Stintzing, & Loupakis, 2015).
Propriétés
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVEQXCHADAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)





![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)
![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2674681.png)

![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)